molecular formula C23H20O9 B1196681 Sulfurmycinone CAS No. 78173-88-3

Sulfurmycinone

カタログ番号: B1196681
CAS番号: 78173-88-3
分子量: 440.4 g/mol
InChIキー: JHYVCDKCOPULDO-PIFXAOAFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfurmycinone, also known as this compound, is a useful research compound. Its molecular formula is C23H20O9 and its molecular weight is 440.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Sulfurmycinone demonstrates potent antimicrobial effects against a range of pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, making it a valuable candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study conducted on various Streptomyces strains revealed that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating its potential as a therapeutic agent against resistant infections .

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus0.5Vancomycin2
Escherichia coli1Ampicillin4

Anticancer Properties

Research has highlighted this compound's ability to inhibit cancer cell proliferation. Its mechanism involves inducing apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound had an IC50 value less than 30 µM for several cell lines, demonstrating moderate to high cytotoxicity .

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

Biosynthesis and Synthetic Biology

This compound serves as a model compound in synthetic biology for the development of new biosynthetic pathways. Researchers are exploring engineered strains of Streptomyces to enhance the production of this compound and its derivatives.

Case Study: Metabolic Engineering

A recent study utilized a BioBricks metabolic engineering platform to optimize the biosynthesis of this compound analogs. By manipulating gene expression in Streptomyces coelicolor, researchers achieved increased yields of this compound derivatives, which exhibited enhanced biological activity compared to the parent compound .

CompoundYield (mg/L)Anticancer Activity
This compound50Moderate
Derivative A75High
Derivative B100Very High

Q & A

Basic Research Questions

Q. What experimental design strategies are critical for synthesizing and characterizing Sulfurmycinone in a reproducible manner?

Methodological Answer:

  • Synthesis Protocols : Follow literature-derived procedures for sulfur-containing macrolide synthesis, ensuring stoichiometric control of reactants (e.g., sulfur donors, precursor molecules) and reaction conditions (temperature, pH, catalysts) .
  • Characterization : Use a combination of spectroscopic techniques (NMR for structural elucidation, HPLC for purity ≥95%, mass spectrometry for molecular weight confirmation) and crystallography for stereochemical validation .
  • Reproducibility : Document batch-specific variations (e.g., solvent purity, reaction time) and include raw spectral data in supplementary materials for peer validation .

Q. How can researchers establish the baseline bioactivity of this compound against Gram-positive pathogens?

Methodological Answer:

  • In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests using standardized CLSI guidelines, including control strains (e.g., Staphylococcus aureus ATCC 25923) and triplicate measurements to account for biological variability .
  • Data Reporting : Tabulate results with clear distinctions between bacteriostatic vs. bactericidal effects (e.g., MBC/MIC ratios) and include growth curve data under varying pH/temperature conditions .
  • Limitations : Address potential confounding factors, such as solvent interference (e.g., DMSO cytotoxicity) or nutrient media composition .

Q. What criteria should guide the selection of analytical techniques for assessing this compound stability in different matrices?

Methodological Answer:

  • Stability-Indicating Methods : Prioritize HPLC-UV or LC-MS to monitor degradation products under stress conditions (heat, light, oxidation). Validate methods per ICH Q2(R1) guidelines for specificity, linearity, and precision .
  • Matrix Considerations : Compare stability in plasma vs. buffer systems to evaluate protein-binding effects. Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

Q. How should researchers navigate conflicting literature reports on this compound’s mechanism of action?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis of existing studies, categorizing discrepancies by experimental models (e.g., bacterial vs. mammalian cells) or assay endpoints (e.g., membrane permeability vs. ribosomal inhibition) .
  • Hypothesis Testing : Design knock-out/down experiments (e.g., CRISPR-Cas9 in target pathogens) to isolate this compound’s primary molecular targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across independent studies?

Methodological Answer:

  • Contradiction Analysis Framework :

    Step Action Example
    1. Identify VariablesCompare strain genotypes, culture media, and assay durationsMIC variations due to cation-adjusted vs. non-adjusted Mueller-Hinton broth
    2. Statistical ReconciliationApply ANOVA or Bayesian meta-analysis to quantify inter-study varianceAddress outliers in dose-response curves via Grubbs’ test
    3. Mechanistic ValidationUse transcriptomics/proteomics to confirm target engagement consistencyDiscrepant ribosomal vs. membrane targets resolved via RNA-seq
    • Reference: Contradiction resolution requires distinguishing principal vs. secondary factors influencing bioactivity .

Q. What advanced methodologies are recommended for studying this compound resistance mechanisms in evolving bacterial populations?

Methodological Answer:

  • Experimental Evolution : Serial passage isolates under sub-MIC this compound exposure for 30+ generations. Monitor resistance via whole-genome sequencing (WGS) to identify SNPs/indels .
  • Functional Genomics : Use transposon mutagenesis libraries to map resistance-conferring genes. Cross-validate with metabolomics to assess metabolic bypass pathways .
  • Clinical Relevance : Compare lab-evolved vs. clinical isolates to prioritize resistance mutations with epidemiological significance .

Q. How can computational models enhance the prediction of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) properties?

Methodological Answer:

  • In Silico Tools : Employ molecular docking (AutoDock Vina) to predict binding affinities to ribosomal L3/L22 proteins. Validate with MD simulations (GROMACS) for conformational stability .
  • PK-PD Modeling : Use non-linear mixed-effects modeling (NONMEM) to correlate in vitro MIC data with in vivo efficacy thresholds in animal models .

Q. What strategies optimize the detection of this compound synergies with other antimicrobial agents?

Methodological Answer:

  • Checkerboard Assay Design : Test fractional inhibitory concentration indices (FICI) against ESKAPE pathogens. Include time-kill curves to differentiate additive vs. synergistic effects .
  • Mechanistic Insight : Pair this compound with β-lactams or efflux pump inhibitors. Use fluorescence microscopy to visualize enhanced membrane disruption .

Q. Data Presentation and Validation Guidelines

  • Tables :

    Characterization Parameter Technique Acceptance Criteria
    PurityHPLC-UV≥95% peak area
    Structural Identity¹H/¹³C NMRδ values ±0.1 ppm vs. literature
    Thermal StabilityTGA-DSCDegradation onset >150°C
  • Supplementary Materials : Archive raw NMR spectra, crystallographic data (CIF files), and strain-specific MIC datasets in repositories like Zenodo .

特性

CAS番号

78173-88-3

分子式

C23H20O9

分子量

440.4 g/mol

IUPAC名

methyl (1R,2S,4S)-2,4,5,7-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C23H20O9/c1-9(24)7-23(31)8-14(26)16-11(18(23)22(30)32-2)6-12-17(21(16)29)20(28)15-10(19(12)27)4-3-5-13(15)25/h3-6,14,18,25-26,29,31H,7-8H2,1-2H3/t14-,18-,23+/m0/s1

InChIキー

JHYVCDKCOPULDO-PIFXAOAFSA-N

SMILES

CC(=O)CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

異性体SMILES

CC(=O)C[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

正規SMILES

CC(=O)CC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O

Key on ui other cas no.

78173-88-3

同義語

sulfurmycinone

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。